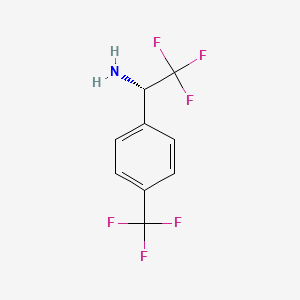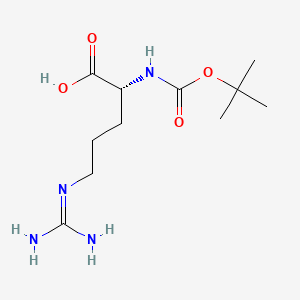
(4-Nitrobutyl)benzene
Vue d'ensemble
Description
(4-Nitrobutyl)benzene is an organic compound that is widely used in scientific research due to its unique properties. This compound is a nitroalkane derivative of benzene, which means it contains a nitro group (-NO2) attached to a butyl group (-C4H9) on the benzene ring. The synthesis of this compound is a crucial step in the production of many chemicals, including drugs, dyes, and pesticides.
Applications De Recherche Scientifique
Nitration and Hydroxylation of Benzene
A study by Vione et al. (2004) focused on the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions, highlighting the formation of compounds like nitrobenzene and nitrophenols. This research provides insights into the environmental implications and chemical processes involving nitroaromatic compounds like (4-Nitrobutyl)benzene (Vione, D., Maurino, V., Minero, C., Lucchiari, M., & Pelizzetti, E., 2004).
Fluorescent Chemosensors
Research by Xiong et al. (2014) on benzimidazole derivatives, including compounds related to this compound, demonstrated their application as fluorescent chemosensors for detecting nitroaromatic explosives. This highlights the potential use of such compounds in security and detection technologies (Xiong, J.-F., Li, J., Mo, G.-Z., Huo, J., Liu, J.-Y., Chen, X.-Y., & Wang, Z., 2014).
Molecular Electronic Devices
A study by Chen et al. (1999) used a molecule containing a nitroamine redox center, related to this compound, in a self-assembled monolayer for an electronic device. This work is significant for understanding the potential applications of nitroaromatic compounds in developing novel electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Environmental Hazards and Mitigation
Tiwari et al. (2019) provided an overview of the environmental persistence, hazards, and mitigation challenges of nitroaromatic compounds like this compound. This research is crucial for understanding the environmental impact and management of such compounds (Tiwari, J., Tarale, P., Sivanesan, S., & Bafana, A., 2019).
Propriétés
IUPAC Name |
4-nitrobutylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYXSCYTYWCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








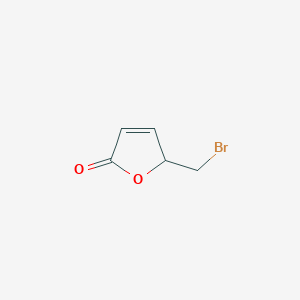
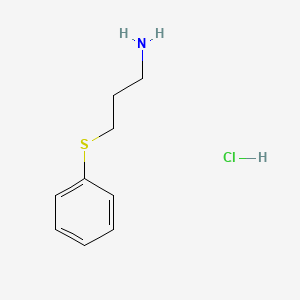
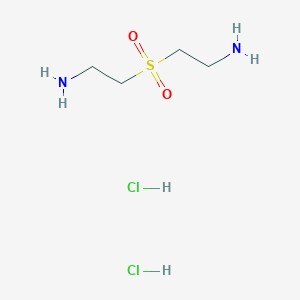
![6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3284456.png)

